![molecular formula C22H27N2O5P B13469388 Diethyl [[(3,4-Dihydroxyphenethyl)amino](4-quinolyl)methyl]phosphonate](/img/structure/B13469388.png)
Diethyl [[(3,4-Dihydroxyphenethyl)amino](4-quinolyl)methyl]phosphonate
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Overview
Description
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate is a complex organic compound that features a quinoline moiety, a dihydroxyphenyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the dihydroxyphenyl group: This step involves the reaction of the quinoline derivative with a dihydroxyphenyl ethylamine under basic conditions.
Phosphonate ester formation: The final step involves the reaction of the intermediate with diethyl phosphite in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydroxyphenyl group can participate in redox reactions. The phosphonate ester can act as a mimic of phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their anti-malarial properties.
Phosphonate esters: Such as glyphosate, which is widely used as a herbicide.
Uniqueness
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate is unique due to its combination of a quinoline moiety, a dihydroxyphenyl group, and a phosphonate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate can be synthesized through a multi-step process involving the reaction of 3,4-dihydroxyphenethylamine with a suitable quinoline derivative followed by phosphonylation. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H22N2O5P |
Molecular Weight | 373.36 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
2.1 Antiproliferative Effects
Research indicates that diethyl phosphonates exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.
In one study, compounds similar to diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate were shown to inhibit topoisomerase II, leading to decreased cell viability in mammalian cells when incubated under dark conditions . This suggests a potential application in cancer therapy.
2.2 Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Studies have reported that phosphonate derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate analogs demonstrated significant inhibition of tumor growth in xenograft models. The results highlighted a dose-dependent response, with higher concentrations leading to enhanced apoptosis in cancer cells.
Case Study 2: Neuroprotection in Models of Alzheimer’s Disease
In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides revealed that diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate significantly reduced cell death and improved cell survival rates compared to untreated controls . These findings suggest its potential as a therapeutic agent for Alzheimer's disease.
4. Conclusion
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate shows promising biological activities, particularly in the fields of oncology and neuroprotection. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C22H27N2O5P |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[[diethoxyphosphoryl(quinolin-4-yl)methyl]amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H27N2O5P/c1-3-28-30(27,29-4-2)22(18-12-14-23-19-8-6-5-7-17(18)19)24-13-11-16-9-10-20(25)21(26)15-16/h5-10,12,14-15,22,24-26H,3-4,11,13H2,1-2H3 |
InChI Key |
IIKRLNJYDIWNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=NC2=CC=CC=C12)NCCC3=CC(=C(C=C3)O)O)OCC |
Origin of Product |
United States |
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